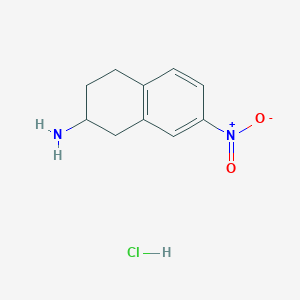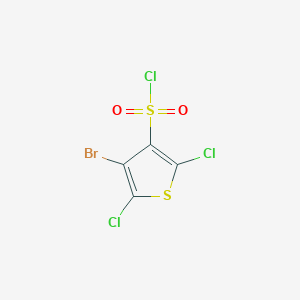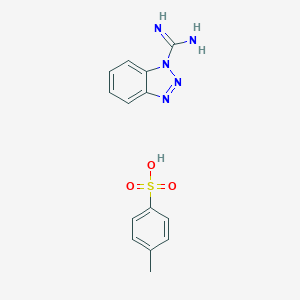
Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate, also known as MDEC, is a cyclopropane derivative that has been extensively studied for its potential use in medicinal chemistry. MDEC has a unique chemical structure that makes it an attractive candidate for drug development.
Aplicaciones Científicas De Investigación
Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has been studied extensively for its potential use in medicinal chemistry. It has been shown to have anticancer, antiviral, and antibacterial properties. Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has been tested against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, and has shown promising results. It has also been tested against the herpes simplex virus and the influenza virus, showing antiviral activity.
Mecanismo De Acción
The mechanism of action of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate is not fully understood. However, it is believed that Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has also been shown to inhibit the replication of viruses by interfering with the viral life cycle.
Biochemical and Physiological Effects:
Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has been shown to have low toxicity and is well-tolerated in animal studies. It does not appear to have any significant adverse effects on the liver or kidneys. Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has been shown to have a half-life of approximately 2 hours in rats, suggesting that it has a relatively short duration of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate is its unique chemical structure, which makes it an attractive candidate for drug development. Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has been shown to have a broad range of biological activities, including anticancer, antiviral, and antibacterial properties. However, one of the limitations of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate is its relatively short duration of action, which may limit its usefulness in some applications.
Direcciones Futuras
There are several potential future directions for Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate. One area of research is the development of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate-based drugs for the treatment of cancer. Another area of research is the development of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate-based drugs for the treatment of viral infections. Additionally, Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate could be used as a starting point for the development of new cyclopropane-based drugs with improved pharmacological properties.
Conclusion:
Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate is a cyclopropane derivative that has been extensively studied for its potential use in medicinal chemistry. Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has a unique chemical structure that makes it an attractive candidate for drug development. It has been shown to have anticancer, antiviral, and antibacterial properties. Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has a relatively short duration of action, which may limit its usefulness in some applications. However, there are several potential future directions for Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate, including the development of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate-based drugs for the treatment of cancer and viral infections.
Métodos De Síntesis
The synthesis of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate involves the reaction of 3-ethenyl-2,2-dimethylcyclopropanecarboxylic acid with methanol and sulfuric acid. This reaction results in the formation of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate. The synthesis of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate is relatively straightforward and can be performed on a large scale.
Propiedades
Número CAS |
191998-91-1 |
|---|---|
Nombre del producto |
Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-5-6-7(8(10)11-4)9(6,2)3/h5-7H,1H2,2-4H3 |
Clave InChI |
PCQWCTSWAZPXQR-UHFFFAOYSA-N |
SMILES |
CC1(C(C1C(=O)OC)C=C)C |
SMILES canónico |
CC1(C(C1C(=O)OC)C=C)C |
Sinónimos |
Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)






![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B60662.png)

![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)

![N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B60672.png)
![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)
